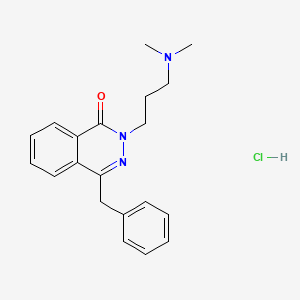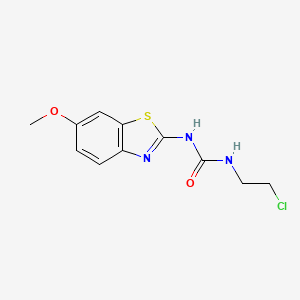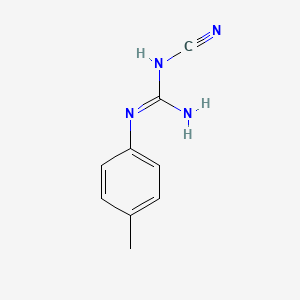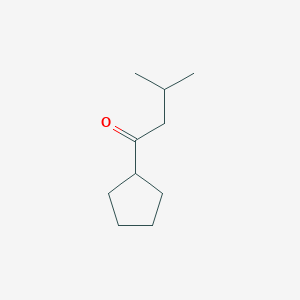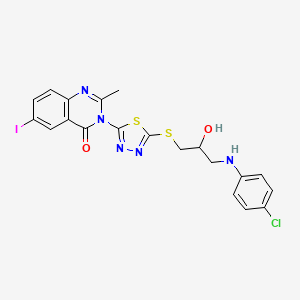
4(3H)-Quinazolinone, 3-(5-((3-((4-chlorophenyl)amino)-2-hydroxypropyl)thio)-1,3,4-thiadiazol-2-yl)-6-iodo-2-methyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4(3H)-Quinazolinone, 3-(5-((3-((4-chlorophenyl)amino)-2-hydroxypropyl)thio)-1,3,4-thiadiazol-2-yl)-6-iodo-2-methyl- is a complex organic compound that belongs to the quinazolinone family. This compound is characterized by its unique structure, which includes a quinazolinone core, a thiadiazole ring, and various substituents such as a chlorophenyl group, a hydroxypropyl group, and an iodine atom. The presence of these functional groups imparts significant biological and chemical properties to the compound, making it a subject of interest in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4(3H)-Quinazolinone, 3-(5-((3-((4-chlorophenyl)amino)-2-hydroxypropyl)thio)-1,3,4-thiadiazol-2-yl)-6-iodo-2-methyl- involves multiple steps, starting from readily available precursors. The general synthetic route includes:
Formation of the Quinazolinone Core: The quinazolinone core is typically synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.
Introduction of the Thiadiazole Ring: The thiadiazole ring is introduced by reacting the quinazolinone intermediate with thiosemicarbazide and an appropriate oxidizing agent, such as hydrogen peroxide or iodine.
Substitution Reactions: The chlorophenyl group is introduced through nucleophilic substitution reactions, where the quinazolinone-thiadiazole intermediate is reacted with 4-chlorobenzyl chloride in the presence of a base like potassium carbonate.
Hydroxypropylation: The hydroxypropyl group is added via a reaction with epichlorohydrin under basic conditions.
Iodination: The final iodination step involves the reaction of the intermediate with iodine or an iodine donor like N-iodosuccinimide (NIS) in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
4(3H)-Quinazolinone, 3-(5-((3-((4-chlorophenyl)amino)-2-hydroxypropyl)thio)-1,3,4-thiadiazol-2-yl)-6-iodo-2-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound to its corresponding alcohols or amines.
Cyclization: The compound can undergo intramolecular cyclization reactions to form various heterocyclic derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Potassium carbonate, sodium hydride, dimethylformamide (DMF).
Cyclization: Thiosemicarbazide, iodine, acetic acid.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives.
Cyclization: Heterocyclic compounds.
科学的研究の応用
4(3H)-Quinazolinone, 3-(5-((3-((4-chlorophenyl)amino)-2-hydroxypropyl)thio)-1,3,4-thiadiazol-2-yl)-6-iodo-2-methyl- has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its antiviral, antibacterial, and anticancer properties.
Industry: Utilized in the development of agrochemicals and pharmaceuticals due to its bioactive properties.
作用機序
The mechanism of action of 4(3H)-Quinazolinone, 3-(5-((3-((4-chlorophenyl)amino)-2-hydroxypropyl)thio)-1,3,4-thiadiazol-2-yl)-6-iodo-2-methyl- involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity.
DNA Intercalation: It can intercalate into DNA, disrupting replication and transcription processes.
Signal Transduction Pathways: The compound may interfere with signal transduction pathways, leading to altered cellular responses and apoptosis.
類似化合物との比較
Similar Compounds
5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-thiol: Shares the thiadiazole and chlorophenyl moieties but lacks the quinazolinone core and iodine substituent.
4-(3-(4-Bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide: Contains a pyrazoline ring and bromophenyl group, differing in core structure and substituents.
N-(5-Amino-1H-1,2,4-triazol-3-yl)-4-substituted pyridines: Features a triazole ring and varied substituents, distinct from the quinazolinone-thiadiazole structure.
Uniqueness
4(3H)-Quinazolinone, 3-(5-((3-((4-chlorophenyl)amino)-2-hydroxypropyl)thio)-1,3,4-thiadiazol-2-yl)-6-iodo-2-methyl- is unique due to its combination of a quinazolinone core, thiadiazole ring, and diverse substituents. This structural complexity imparts a wide range of biological activities and chemical reactivity, making it a valuable compound for research and industrial applications.
特性
CAS番号 |
135575-67-6 |
|---|---|
分子式 |
C20H17ClIN5O2S2 |
分子量 |
585.9 g/mol |
IUPAC名 |
3-[5-[3-(4-chloroanilino)-2-hydroxypropyl]sulfanyl-1,3,4-thiadiazol-2-yl]-6-iodo-2-methylquinazolin-4-one |
InChI |
InChI=1S/C20H17ClIN5O2S2/c1-11-24-17-7-4-13(22)8-16(17)18(29)27(11)19-25-26-20(31-19)30-10-15(28)9-23-14-5-2-12(21)3-6-14/h2-8,15,23,28H,9-10H2,1H3 |
InChIキー |
UBXSHHJBRMCKML-UHFFFAOYSA-N |
正規SMILES |
CC1=NC2=C(C=C(C=C2)I)C(=O)N1C3=NN=C(S3)SCC(CNC4=CC=C(C=C4)Cl)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


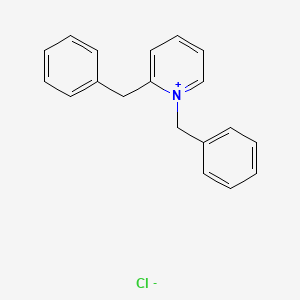




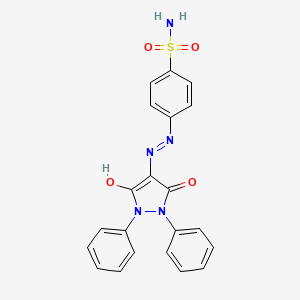

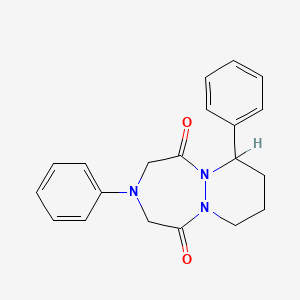
![n-(4-{[4-(Acetylamino)phenyl]sulfonyl}phenyl)butanamide](/img/structure/B12808107.png)
